6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3/c1-11-7-23(8-12(2)28-11)15(26)9-24-10-20-17-16(18(24)27)21-22-25(17)14-5-3-4-13(19)6-14/h3-6,10-12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPRJROLCISXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a triazolo-pyrimidinone core substituted with a morpholine group and a fluorophenyl moiety. Its molecular formula is CHFNO, and it exhibits properties that suggest potential therapeutic applications in various medical fields.
The primary mechanism of action for this compound appears to be related to its role as an inhibitor of phosphodiesterases (PDEs) , particularly PDE4. PDEs are enzymes that hydrolyze cyclic nucleotides such as cAMP and cGMP, which are crucial for numerous cellular signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, thereby enhancing signaling pathways involved in anti-inflammatory responses and neuroprotection.
1. Antidepressant Activity
Research has indicated that compounds similar to 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one may exhibit antidepressant properties through modulation of serotonin receptors. A study highlighted the compound's affinity for the 5-HT1A and 5-HT7 receptors , suggesting its potential use in treating depression and anxiety disorders .
2. Anti-inflammatory Effects
The inhibition of PDE4 has been extensively studied for its anti-inflammatory effects. Compounds in this class have been shown to reduce the production of pro-inflammatory cytokines and improve conditions such as asthma and chronic obstructive pulmonary disease (COPD). Experimental models have demonstrated that PDE4 inhibitors can significantly reduce airway hyperresponsiveness and inflammation .
3. Neuroprotective Properties
Preliminary studies suggest that this compound may also possess neuroprotective properties. By increasing cAMP levels in neuronal cells, it could enhance neuronal survival under stress conditions and potentially improve cognitive functions .
Case Studies and Experimental Data
Scientific Research Applications
Medicinal Chemistry
1. Kinase Inhibition:
The compound has been identified as a promising candidate for kinase inhibition. Kinases are crucial in various signaling pathways and are often implicated in diseases such as cancer. The structural features of this compound suggest that it may effectively inhibit specific kinases involved in tumor growth and proliferation. Research indicates that modifications to the triazolo-pyrimidine scaffold can enhance selectivity and potency against particular kinase targets .
2. Anticancer Activity:
Preliminary studies have shown that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells. Further investigations are needed to elucidate the specific pathways affected by the compound .
Pharmacology
3. Pharmacokinetics:
Understanding the pharmacokinetics of this compound is essential for developing it as a therapeutic agent. Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to determine its bioavailability and half-life. Initial findings suggest favorable pharmacokinetic properties that could support its development into a viable drug candidate .
4. Drug Formulation:
The compound's solubility and stability profiles are being evaluated for formulation into oral or injectable dosage forms. Research is focusing on optimizing these properties to enhance therapeutic efficacy while minimizing side effects. Formulation strategies may include the use of nanoparticles or liposomes to improve delivery and absorption .
Biochemical Applications
5. Target Identification:
In biochemical research, this compound can be utilized as a tool for target identification in cellular signaling pathways. Its ability to selectively inhibit certain kinases allows researchers to dissect complex signaling networks and understand the role of specific proteins in disease states .
6. Biomarker Development:
As research progresses, this compound may contribute to the identification of biomarkers for disease diagnosis or prognosis. By correlating its activity with specific molecular changes in cells or tissues, it could help develop diagnostic tools that predict treatment responses or disease progression .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Inferred Properties of Triazolo-Pyrimidinone Derivatives
Electronic and Steric Comparisons
Fluorophenyl vs. Difluorobenzyl substituents () may increase steric bulk and alter binding pocket accessibility compared to the morpholino-ethyl group in the target compound .
Morpholino vs. Benzyl Groups: The 2,6-dimethylmorpholino moiety introduces a rigid, oxygen-containing heterocycle, which may improve aqueous solubility compared to purely aromatic substituents (e.g., benzyl groups) .
Ribofuranosyl Derivative (): The ribose-linked analogue exhibits significantly higher polarity due to hydroxyl and phosphate groups, making it more suitable for nucleoside-based applications (e.g., antiviral agents) compared to the target compound’s lipophilic profile .
Research Findings and Limitations
- Synthetic Challenges: Unlike the ribofuranosyl derivative (synthesized via phosphorylation ), the target compound’s morpholino-ethyl group likely requires coupling of pre-functionalized morpholino intermediates, which may complicate scalability .
- Biological Data Gaps: While structural analogs show promise in kinase inhibition (e.g., triazolo-pyrimidinones in ), explicit activity data for the target compound remains unpublished.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyrimidine core. Key steps include:
- Cyclization : Use of 3-fluorophenylhydrazine and a morpholino-containing precursor to form the fused triazole-pyrimidine ring .
- Functionalization : Introduction of the 2,6-dimethylmorpholino group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Critical parameters include temperature control (60–80°C for cyclization) and catalyst selection (e.g., Pd/C for coupling reactions) .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly the morpholino group and fluorophenyl ring .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected: ~450–460 g/mol) and isotopic patterns .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Low aqueous solubility (<1 mg/mL); use DMSO for stock solutions (10 mM). For in vitro assays, dilute in PBS with ≤0.1% Tween-80 .
- Stability : Store lyophilized at –20°C. In solution, avoid repeated freeze-thaw cycles (degradation observed after 3 cycles) .
- Light Sensitivity : Protect from prolonged UV exposure to prevent morpholino group oxidation .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
- Cellular Uptake : Radiolabeling (³H/¹⁴C) or fluorescent tagging of the morpholino group to track intracellular localization .
- Positive Controls : Compare with known triazolopyrimidine inhibitors (e.g., c-Met or PI3K inhibitors) .
Q. What computational tools are suitable for modeling interactions between this compound and its biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase domains .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- QSAR : Use MOE or RDKit to correlate substituent modifications (e.g., fluorine position) with activity .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for modifications at the 2,6-dimethylmorpholino and 3-fluorophenyl positions?
- Morpholino Modifications : Synthesize analogs with varied morpholino substituents (e.g., 2,6-diethyl or 3-methyl) and test kinase inhibition potency. Increased bulkiness may reduce solubility but enhance target affinity .
- Fluorophenyl Alternatives : Replace 3-fluorophenyl with chloro or methoxy groups. Fluorine’s electronegativity improves metabolic stability but may alter π-π stacking in binding pockets .
- Data Analysis : Use IC₅₀ heatmaps and 3D-QSAR contour plots to identify critical pharmacophores .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data across studies?
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ATP competition) and cellular (e.g., Western blot for phosphorylated targets) approaches .
- Batch Reproducibility : Synthesize multiple lots and compare purity (HPLC) and activity (IC₅₀) to rule out synthetic variability .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) and apply statistical weighting to account for assay heterogeneity .
Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Prodrug Design : Introduce ester or phosphate groups at the morpholino carbonyl to enhance oral bioavailability .
- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., morpholino oxidation) and block with deuterium substitution .
- Toxicity Profiling : Conduct Ames tests and hERG channel assays early to mitigate attrition risks .
Q. What mechanistic studies are critical to elucidate the compound’s off-target effects?
- Kinome-Wide Screening : Use panels like Eurofins KinaseProfiler™ to identify off-target kinases at 1 µM .
- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Thermal Shift Assays : Monitor protein stabilization to confirm direct binding versus allosteric effects .
Q. How should researchers design in vivo efficacy studies to evaluate therapeutic potential?
- Model Selection : Use patient-derived xenografts (PDX) with confirmed target overexpression (e.g., MET-amplified tumors) .
- Dosing Regimen : Administer 10–50 mg/kg orally BID, with plasma LC-MS/MS to monitor exposure .
- Endpoint Analysis : Combine tumor volume measurements with immunohistochemistry for target engagement (e.g., phospho-MET levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
